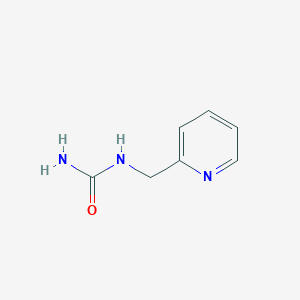

N-(pyridin-2-ylmethyl)urea

Beschreibung

N-(pyridin-2-ylmethyl)urea is a urea derivative featuring a pyridine ring substituted at the 2-position with a methylene-urea group. Structurally, the pyridyl group provides a rigid, planar framework, while the urea moiety offers hydrogen-bonding capabilities and metal-coordination sites, making it suitable for forming stable complexes with transition metals like Cu(II) .

Synthetic routes to this compound derivatives often involve reactions of pyridine-N-oxides with cyanamides or carbamoyl chlorides. For example, N'-(pyridin-2-ylmethyl)-N,N-dimethylurea is synthesized in 95% yield using dimethylcarbamoyl chloride under mild conditions . Recent advancements have addressed earlier synthetic challenges, such as the use of toxic reagents, by developing acid-catalyzed protocols with pyridine-N-oxides and dialkylcyanamides .

Eigenschaften

IUPAC Name |

pyridin-2-ylmethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQLROVGGYZQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-ylmethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of pyridin-2-ylmethylamine with potassium isocyanate in water, which proceeds without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and high yields.

Industrial Production Methods: Industrial production of this compound can be scaled up using the same nucleophilic addition reaction. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent and the avoidance of hazardous reagents make this method environmentally friendly and suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: N-(pyridin-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: this compound can participate in substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products: The major products formed from these reactions include various substituted urea derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the most significant applications of N-(pyridin-2-ylmethyl)urea derivatives is in the development of anticancer agents. Research has shown that these compounds can form complexes with transition metals, particularly copper (Cu(II)), which exhibit antiproliferative effects against various cancer cell lines. For instance, a study synthesized several Cu(II) complexes using N,N-dialkyl-N′-(pyridin-2-yl)-ureas and evaluated their activity against lung cancer cell lines such as A549 and NCI-H1975. The results indicated that certain complexes demonstrated enhanced activity against drug-resistant cancer cells, suggesting their potential as novel anticancer drugs .

1.2 Mechanisms of Action

The anticancer mechanisms of this compound derivatives are multifaceted. They may act by disrupting cellular processes through the generation of reactive oxygen species (ROS), which induce oxidative stress in cancer cells. Additionally, these compounds can interfere with DNA replication by binding to DNA grooves or inhibiting essential enzymes like topoisomerases . The selectivity towards cancer cells over normal cells is particularly promising for therapeutic applications.

Interactions and Complex Formation

2.1 Hydrogen Bonding Studies

This compound has been studied for its ability to form hydrogen bonds with various substrates. Research involving N-(pyridin-2-yl),N'-substituted ureas revealed complex formation with substituted 2-amino-1,8-naphthyridines and benzoates through multiple hydrogen bonding interactions. The breaking of intramolecular hydrogen bonds in urea derivatives was identified as a crucial step for complex formation, which was further supported by quantum chemical calculations . This ability to form stable complexes enhances its utility in drug design and molecular recognition.

2.2 Molecular Hybridization Strategies

Recent studies have also explored the design of new compounds based on the this compound scaffold through molecular hybridization strategies. For instance, a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated for their antiproliferative activities across multiple cancer cell lines. Some derivatives exhibited remarkable potency, with IC50 values below 3 µM against specific cancer types . This highlights the versatility of this compound as a building block for developing new therapeutic agents.

Agricultural Applications

3.1 Urease Inhibition

In agriculture, this compound derivatives have been investigated for their potential as urease inhibitors in fertilizers. Urease inhibitors are crucial in reducing nitrogen volatilization from urea-based fertilizers, thereby improving nitrogen use efficiency in crops. The incorporation of this compound into fertilizer formulations could enhance their effectiveness by prolonging nitrogen availability to plants .

Wirkmechanismus

The mechanism of action of N-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors involved in cell proliferation. The compound can inhibit the activity of these targets, leading to the suppression of cancer cell growth. Computational studies have suggested that the compound may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- N,N-Dimethyl Derivatives : The addition of methyl groups (e.g., N'-(pyridin-2-ylmethyl)-N,N-dimethylurea) increases lipophilicity, which may enhance membrane permeability in biological systems . However, this substitution reduces hydrogen-bonding capacity compared to the parent compound.

- Carbamate Analogues : tert-butyl N-(pyridin-2-ylmethyl)carbamate serves as a protective intermediate in organic synthesis, enabling selective deprotection for further functionalization .

- Pesticide Ureas : Compounds like cumyluron and pencycuron demonstrate that urea derivatives with halogenated aryl groups exhibit pesticidal activity, highlighting the role of substituents in dictating biological targets .

Coordination Chemistry and Metal-Binding Behavior

This compound and its derivatives exhibit distinct coordination properties:

- In contrast, N,N-dialkyl derivatives (e.g., N,N-dimethyl analogues) show reduced chelation efficiency due to steric hindrance from alkyl groups .

- Structural Insights : Crystallographic studies using SHELX software (widely employed for small-molecule refinement) confirm that the pyridyl-urea backbone adopts a planar conformation in metal complexes, optimizing π-π stacking and metal-ligand interactions .

Biologische Aktivität

N-(Pyridin-2-ylmethyl)urea is a compound of significant interest due to its diverse biological activities, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of pyridin-2-ylmethanol with isocyanates. This results in the formation of urea derivatives that exhibit enhanced biological properties due to the presence of the pyridine ring, which is known for its ability to engage in hydrogen bonding and π-π interactions with biological targets.

Anticancer Activity

The anticancer potential of this compound and its derivatives has been evaluated against multiple cancer cell lines. Studies have demonstrated that these compounds exhibit significant antiproliferative activity, primarily through the induction of apoptosis and cell cycle arrest.

Key Findings

- Cytotoxicity : Research indicates that this compound derivatives show cytotoxic effects against various cancer cell lines, including A549 (lung), MCF7 (breast), and HCT116 (colon) cells. For instance, IC50 values for certain derivatives were reported to be less than 5 μM against A549 cells, indicating potent activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves:

- Structure-Activity Relationship (SAR) : The presence of functional groups on the pyridine ring significantly influences the biological activity. Modifications such as hydroxyl (-OH) or methoxy (-OCH3) groups have been associated with improved antiproliferative activity .

Case Studies

Several studies have explored the biological activities of this compound:

- Study 1 : A series of urea derivatives were synthesized and tested against HCC1937 and Capan-1 cell lines. Compounds showed varying degrees of cytotoxicity, with some demonstrating significant inhibition of cell proliferation .

- Study 2 : In another investigation involving 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, notable antiproliferative effects were observed across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

Biological Activity Summary Table

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | <5 | Apoptosis induction |

| Derivative 1 | MCF7 | <3 | Cell cycle arrest |

| Derivative 2 | HCT116 | <4 | BRAF kinase interaction |

Q & A

Q. What are the common synthetic routes for preparing N-(pyridin-2-ylmethyl)urea?

this compound is typically synthesized via condensation reactions between pyridin-2-ylmethylamine and urea derivatives. A stepwise approach involves:

- Reacting pyridin-2-ylmethylamine with an isocyanate or carbodiimide to form the urea linkage.

- Purification via recrystallization or column chromatography to isolate the product . Characterization is performed using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : NMR identifies proton environments (e.g., NH groups at δ 5.5–6.5 ppm), while IR confirms urea C=O stretching (~1640–1680 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and hydrogen-bonding networks. SHELXL (from the SHELX suite) is widely used for refinement . Data validation against the Cambridge Structural Database (CSD) ensures accuracy .

Q. How can researchers optimize purification methods for this compound?

- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.

- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate and hexane. Monitor purity via thin-layer chromatography (TLC) and confirm with melting point analysis .

Advanced Research Questions

Q. How can experimental design address low yields in the synthesis of this compound?

Low yields often arise from competing side reactions (e.g., hydrolysis of intermediates). Mitigation strategies include:

- Reaction Optimization : Adjust solvent polarity (e.g., DMF for stability), temperature (controlled heating), and stoichiometry of reagents.

- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate urea formation.

- In Situ Monitoring : Employ real-time techniques like FT-IR or NMR to track reaction progress .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may result from tautomerism, polymorphism, or impurities. Solutions include:

- Variable-Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomerism).

- HPLC-MS : Detect trace impurities or byproducts.

- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to validate assignments .

Q. What methodologies are used to assess the biological activity of this compound in drug discovery?

- Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (e.g., IC determination).

- Molecular Docking : Predict binding modes using software like AutoDock or Schrödinger. Cross-validate with X-ray co-crystallography of enzyme-ligand complexes .

- ADMET Profiling : Evaluate pharmacokinetics via in vitro assays (e.g., microsomal stability, Caco-2 permeability) .

Q. What challenges arise in crystallographic studies of this compound complexes, and how are they resolved?

- Disorder in Crystal Lattices : Address using SHELXL’s PART instruction to model disordered groups.

- Weak Diffraction : Optimize crystal growth via vapor diffusion or seeding.

- Validation : Cross-check bond lengths/angles against CSD statistics to ensure geometric plausibility .

Q. How can computational chemistry guide the design of this compound-based inhibitors?

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity to prioritize synthetic targets.

- MD Simulations : Study ligand-protein dynamics over time to assess binding stability.

- Free Energy Perturbation (FEP) : Predict affinity changes for subtle structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.